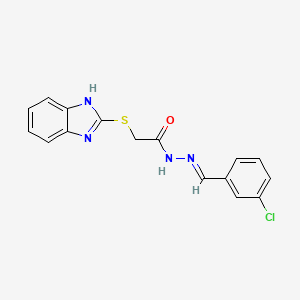

![molecular formula C22H27NO2 B5536603 1-[(2-tert-butyl-5-methylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5536603.png)

1-[(2-tert-butyl-5-methylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related tetrahydroquinoline derivatives involves diverse strategies, including direct reactions with tert-butyl-lithium, cyclization reactions, and the use of novel reagents like 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI) for tert-butoxycarbonylation of amines and phenols (Thompson & Stubley, 1979; Ouchi et al., 2002).

Molecular Structure Analysis

The molecular structure of tetrahydroquinoline derivatives is intricately related to their synthesis routes and the conditions under which these reactions occur. The structure is confirmed through physical data and spectroscopic methods, providing insights into the compound's framework and its potential for further chemical modifications.

Chemical Reactions and Properties

Tetrahydroquinoline compounds participate in various chemical reactions, including carbophilic Lewis acid-catalyzed tandem nucleophilic addition and cyclization, showcasing their reactivity and versatility in organic synthesis (Obika et al., 2007). These reactions are critical for the development of complex molecules and understanding the compound's chemical behavior.

Applications De Recherche Scientifique

Thermochromic Properties and Synthesis

Research on compounds with sterically hindered structures, similar to "1-[(2-tert-butyl-5-methylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline," has led to the discovery of novel thermochromic properties. For example, the unusual synthesis and structural analysis of novel sterically hindered cyclohexadienes reveal thermochromic behavior in solution due to the dissociation of the compound into its components. This property could be leveraged in the development of temperature-sensitive materials or sensors (Komissarov et al., 1991).

Potential in Alzheimer’s Disease Treatment

Another area of application is in the treatment of neurodegenerative diseases such as Alzheimer's. Hybrids of 4-amino-2,3-polymethylenequinoline with butylated hydroxytoluene (BHT) exhibit potent inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes associated with Alzheimer’s disease progression. These compounds demonstrate not only high antioxidant activity but also potential in modulating β-amyloid aggregation, highlighting their promise as therapeutic agents (Makhaeva et al., 2020).

Chemical Synthesis and Modification

The compound's structure also suggests its utility in chemical synthesis and modification processes. The use of tert-butoxycarbonylation reagents for modifying acidic substrates indicates potential applications in the synthesis of complex organic molecules. This method, characterized by chemoselectivity and high yield under mild conditions, is essential for developing pharmaceuticals and materials with specific functional properties (Saito et al., 2006).

Material Science and Polymer Chemistry

Further, research into the synthesis of pyrrolo[4,3,2-de]quinolines and their derivatives underscores the compound's relevance in material science and polymer chemistry. These synthetic pathways provide a foundation for creating novel materials with applications ranging from organic electronics to biomedical devices (Roberts et al., 1997).

Propriétés

IUPAC Name |

2-(2-tert-butyl-5-methylphenoxy)-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27NO2/c1-16-11-12-18(22(2,3)4)20(14-16)25-15-21(24)23-13-7-9-17-8-5-6-10-19(17)23/h5-6,8,10-12,14H,7,9,13,15H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAPRVTRAVLNMDA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(C)(C)C)OCC(=O)N2CCCC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-tert-butyl-5-methylphenoxy)-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[2-(3,5-dimethyl-4-isoxazolyl)-1-pyrrolidinyl]carbonyl}-3,5,7-trimethyl-1H-indole](/img/structure/B5536540.png)

![N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}-2-(2-oxo-1-pyrrolidinyl)propanamide](/img/structure/B5536556.png)

![N-(3-chloro-4-fluorophenyl)-3-{1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}propanamide](/img/structure/B5536565.png)

![N-ethyl-2-methyl-6-(4-{[(4-methyl-2-pyrimidinyl)oxy]acetyl}-1-piperazinyl)-4-pyrimidinamine](/img/structure/B5536574.png)

![4-[5-(2-naphthyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5536577.png)

![4-(2-methoxyphenyl)-N-[(5-methyl-2-thienyl)methylene]-1-piperazinamine](/img/structure/B5536590.png)

![4-[3-(4-chloro-1H-pyrazol-1-yl)propanoyl]-1,4-oxazepan-6-ol](/img/structure/B5536595.png)

![N-{(3R*,4R*)-3-hydroxy-1-[(3-methoxyphenyl)acetyl]piperidin-4-yl}isonicotinamide](/img/structure/B5536610.png)

![5-butyl-4-ethyl-2-[2-(4-isopropyl-1-piperazinyl)-2-oxoethyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5536613.png)

![(3S*,4R*)-1-{[4-(difluoromethoxy)phenyl]sulfonyl}-N,N-dimethyl-4-propyl-3-pyrrolidinamine](/img/structure/B5536617.png)